Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of pentanoic acid and features both hydroxyl and methylene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methylene-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can react with the methylene group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-methylene-4-oxopentanoic acid.
Reduction: Formation of ethyl 2-hydroxy-3-methylene-4-hydroxypentanoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups allow it to participate in hydrogen bonding and nucleophilic attacks, respectively. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate can be compared with other similar compounds such as:
Ethyl 2-Hydroxy-3-methyl-4-oxopentanoate: Differing by the presence of a methyl group instead of a methylene group.
Methyl 3-methyl-4-oxopentanoate: Differing by the ester group and the position of the hydroxyl group.
4-Methyl-2-oxopentanoate: Lacking the hydroxyl group and having a different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H12O4 |
---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-3-methylidene-4-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-4-12-8(11)7(10)5(2)6(3)9/h7,10H,2,4H2,1,3H3 |
InChI-Schlüssel |
OWWUNALRYLDXJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.